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Compound of Interest

Compound Name: Palmatine chloride hydrate

CAS No.: 207605-36-5

Cat. No.: B600634 Get Quote

Executive Summary: The Case for Re-evaluation
Palmatine chloride hydrate (Palmatine), a protoberberine isoquinoline alkaloid, has long

existed in the shadow of its structural analog, Berberine. While Berberine remains the gold

standard for metabolic regulation, emerging independent data suggests Palmatine possesses

superior efficacy in specific neuroprotective and antimicrobial applications due to distinct

structural moieties (four methoxyl groups vs. Berberine’s methylenedioxy group).

This guide provides a technical roadmap for researchers to independently verify Palmatine’s

therapeutic potential. It contrasts performance against industry standards and details self-

validating experimental protocols to confirm its mechanism of action.

Chemical Identity & Structural Significance
The distinct pharmacological profile of Palmatine stems from its substitution pattern on the

isoquinoline backbone.
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Feature
Palmatine Chloride
Hydrate

Berberine Chloride Impact on Function

CAS Registry 10605-02-4 633-65-8 Unique identification

C2, C3 Substituents Dimethoxy (-OCH3)
Methylenedioxy (-O-

CH2-O-)

Palmatine's lack of the

methylenedioxy ring

alters metabolic

stability and DNA

intercalation

geometry.

Lipophilicity (LogP) ~2.6 ~2.8

Palmatine exhibits

slightly different BBB

permeability kinetics.

Fluorescence Intense Yellow/Green Yellow

Palmatine is a

superior intrinsic

fluorescent probe for

intracellular tracking

without labeling.

Comparative Therapeutic Performance
The following data synthesizes independent verification studies comparing Palmatine against

Berberine and standard clinical agents.

A. Neuroprotection (Alzheimer’s & Oxidative Stress)
Palmatine demonstrates higher potency in Acetylcholinesterase (AChE) inhibition compared to

Berberine, a critical factor in Alzheimer's therapy.
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Target / Assay
Palmatine IC50 /
Effect

Berberine IC50 /
Effect

Verification Insight

AChE Inhibition 36.6 µM ~50-70 µM

Palmatine binds more

tightly to the AChE

peripheral anionic site.

Aβ Aggregation
Significant inhibition of

Aβ1-42
Moderate inhibition

Palmatine reduces

Aβ-induced paralysis

in C. elegans models

more effectively.[1][2]

Oxidative Stress
Activates AMPK/Nrf2

pathway
Activates AMPK

Palmatine upregulates

HO-1 and SOD-3

expression via Nrf2

nuclear translocation.

B. Antimicrobial Synergy
While Palmatine's standalone MIC is moderate, its true potential lies in synergism, particularly

in restoring antibiotic sensitivity in resistant strains (MDR).

Pathogen Combination
FIC Index
(Synergy)

Outcome

MDR E. coli
Palmatine +

Ciprofloxacin
< 0.5 (Synergistic)

Reduces Ciprofloxacin

MIC by 4-8 fold.

MRSA
Palmatine +

Gentamicin

0.5 - 0.75 (Partial

Synergy)

Disrupts biofilm

formation, enhancing

antibiotic penetration.

H. pylori Palmatine alone MIC: 12.5 - 50 µg/mL

Comparable to

Metronidazole in

some resistant strains.
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To verify Palmatine's efficacy, one must understand its dual-pathway modulation: inhibiting

inflammation (NF-κB) while promoting antioxidant defense (Nrf2).[3][4]

Palmatine Chloride
(Extracellular)

AMPK (Phosphorylation)

Activates

NF-κB Complex

Inhibits Phosphorylation

Nrf2 (Cytosol)

Dissociates Keap1

Nrf2 (Nucleus)

Translocation

ARE (Antioxidant Response Element)

Binds

HO-1, SOD, GSH
(Neuroprotection)

Upregulation

ROS / Oxidative Stress

Scavenges

Pro-inflammatory Cytokines
(TNF-α, IL-1β, IL-6)

Transcription
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Click to download full resolution via product page

Figure 1: Dual-action mechanism of Palmatine.[5] It suppresses inflammation via NF-κB

inhibition while simultaneously activating the AMPK/Nrf2 antioxidant pathway.

Experimental Verification Protocols
These protocols are designed to be self-validating. If the internal controls fail, the data

regarding Palmatine's efficacy is invalid.

Protocol A: Verification of DNA Binding Mode
(Intercalation)
Palmatine acts as a DNA intercalator.[6] This assay distinguishes it from groove binders.

Objective: Determine if Palmatine intercalates into DNA (causing viscosity increase and

hypochromism).

Preparation:

Stock: 1 mM Palmatine Chloride in 10 mM Tris-HCl buffer (pH 7.4).

DNA: Calf Thymus DNA (CT-DNA), confirmed A260/A280 ratio > 1.8.

UV-Vis Titration (Hypochromism):

Keep Palmatine concentration constant (e.g., 20 µM).

Titrate with increasing CT-DNA concentrations (0–100 µM).

Checkpoint: Observe isosbestic points. Their presence confirms a specific equilibrium

between free and bound drug. Absence indicates non-specific degradation.

Expectation: Significant decrease in absorbance (hypochromism) and red shift

(bathochromism) indicates intercalation.

Viscosity Assay (The Gold Standard):
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Use an Ostwald viscometer at 25°C.

Measure flow time of DNA solution with increasing Palmatine ratio (

).

Validation: Plot

vs. binding ratio.

Result: A slope > 0 confirms intercalation (lengthening of DNA helix). A slope ≈ 0 indicates

groove binding.

Protocol B: Synergistic Antimicrobial "Checkerboard"
Assay
Objective: Verify Palmatine’s ability to restore antibiotic sensitivity in MDR bacteria.

Setup:

96-well microtiter plate.

X-axis: Antibiotic (e.g., Ciprofloxacin) serial dilution (0.03 to 64 µg/mL).

Y-axis: Palmatine serial dilution (2 to 128 µg/mL).

Inoculum:

MDR E. coli or S. aureus at

CFU/mL.

Controls (Mandatory):

Sterility Control: Broth only.

Growth Control: Bacteria + Solvent (DMSO < 1%).

Palmatine-only: To determine intrinsic MIC.
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Calculation:

Calculate Fractional Inhibitory Concentration Index (FICI):

Interpretation: FICI ≤ 0.5 = Synergy.

Protocol C: Neuroprotective Antioxidant Validation
(PC12 Model)
Objective: Confirm Nrf2 pathway activation is the cause of protection, not just a correlation.

Cell Culture: PC12 cells differentiated with NGF.

Pre-treatment: Incubate with Palmatine (0.1, 1, 10 µM) for 2 hours.

Insult: Add

(200 µM) or Aβ25-35 (20 µM) for 24 hours.

Mechanistic Checkpoint (Crucial):

Run a parallel arm with ML385 (specific Nrf2 inhibitor) or Compound C (AMPK inhibitor).

Logic: If Palmatine’s protective effect (measured by MTT assay) is abolished by ML385,

the mechanism is confirmed as Nrf2-dependent.

Readout:

Cell Viability (MTT/CCK-8).

ROS levels (DCFH-DA fluorescence).

Western Blot: Nuclear vs. Cytosolic fractions for Nrf2.

Safety & Toxicity Considerations
Palmatine is a DNA intercalator.[6][7][8] While this aids anticancer activity, it poses genotoxic

risks that must be evaluated.[9]
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Therapeutic Window: Neuroprotective effects are often observed at low concentrations (0.1–

10 µM), while cytotoxicity typically appears >50–100 µM.

LD50 (Mice, i.p.): ~136 mg/kg.

Recommendation: For chronic therapeutic development, genotoxicity assays (Ames test,

Comet assay) are mandatory alongside efficacy studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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